Etilefrine

概要

説明

エチルフェリンは、心臓刺激薬および降圧剤として作用する交感神経刺激剤です。主に起立性低血圧の治療に使用されます。起立性低血圧は、立ち上がったときに血圧が急激に低下する状態です。 エチルフェリンは、アルファおよびベータアドレナリン受容体に作用し、心臓出力、心拍出量、および血圧の上昇をもたらします .

準備方法

合成経路と反応条件

エチルフェリンは、いくつかの方法で合成することができます。一般的な方法の1つは、アルファ-ブロモ-m-ヒドロキシアセトフェノンとN-エチルベンジルアミンを、10〜20°Cの温度で溶媒中で反応させることです。反応混合物は、その後3〜6時間加熱保持され、その後塩酸を加えてpHを0.5〜1.5に調整します。生成される生成物は、アルファ-ベンジルエチルアミノ-m-ヒドロキシアセトフェノン塩酸塩です。 この中間体は、次にアルコール溶媒に溶解され、窒素雰囲気下で30〜40°Cで触媒的水素化が行われ、エチルフェリン塩酸塩が生成されます .

工業生産方法

エチルフェリンの工業生産には、カシューナッツ殻液から得られるカルダノールを使用することがよくあります。主要な中間体である3-ビニルフェノールは、エテノリシスによってカルダノールから合成されます。 この中間体は、鉄ポルフィリン触媒を用いてヒドロキシアミノ化され、ノルフェネフリンが生成され、これがエチル化されてエチルフェリンが生成されます .

化学反応の分析

反応の種類

エチルフェリンは、以下を含むさまざまな化学反応を起こします。

酸化: エチルフェリンは、対応するキノンを形成するために酸化することができます。

還元: 触媒的水素化がその合成に使用されます。

置換: ハロゲン化反応とアルキル化反応は、その合成経路で一般的です。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 炭素上のパラジウムなどの触媒の存在下での水素ガス。

置換: 臭素などのハロゲン化剤またはヨウ化エチルなどのアルキル化剤。

主な製品

酸化: キノンおよび他の酸化誘導体。

還元: エチルフェリン塩酸塩。

置換: さまざまな置換フェニルエタノールアミン。

科学研究への応用

エチルフェリンは、科学研究において幅広い用途があります。

化学: アドレナリン作動性アゴニストの研究におけるモデル化合物として使用されます。

生物学: アドレナリン受容体および心臓血管機能に対する影響について調査されています。

医学: 主に起立性低血圧および他の心臓血管系の状態の治療に使用されます。

科学的研究の応用

Medical Uses

1. Treatment of Orthostatic Hypotension

Etilefrine is primarily used to manage orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. By stimulating alpha-1 adrenergic receptors, this compound promotes vasoconstriction, thereby increasing systemic vascular resistance and blood pressure. Clinical studies have demonstrated its effectiveness in improving symptoms associated with this condition .

2. Vasovagal Syncope Management

This compound has been investigated for its potential to prevent vasovagal syncope, a common cause of fainting. A randomized controlled trial involving patients with recurrent vasovagal syncope found that this compound did not significantly reduce the incidence of syncopal events compared to placebo, suggesting that while it may have theoretical benefits due to its vasoconstrictor effects, its clinical efficacy in this context remains inconclusive .

3. Cardiac Output Enhancement

Research indicates that this compound can enhance cardiac output and improve hemodynamic parameters in patients undergoing procedures such as aorto-coronary bypass surgery. Intravenous administration of this compound resulted in increased cardiac output and mean systemic blood pressure without altering central venous pressure, indicating its role in managing hemodynamic stability during surgical interventions .

4. Off-label Uses

This compound has also been used off-label for conditions such as priapism, where it helps alleviate prolonged erections by inducing vasoconstriction in the penile arteries. Although this application is less common, it highlights the versatility of this compound as a therapeutic agent .

Pharmacodynamics

This compound acts as an agonist at both alpha-1 and beta-1 adrenergic receptors, leading to increased heart rate, cardiac output, and mean arterial pressure. The drug's pharmacodynamic profile shows that it can effectively reduce peripheral vascular resistance while enhancing myocardial perfusion during specific clinical scenarios .

Table 1: Summary of Clinical Studies on this compound

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as nausea, tremors, and palpitations. These adverse effects necessitate careful monitoring during treatment, especially in patients with pre-existing cardiovascular conditions .

作用機序

エチルフェリンは、特定のアドレナリン受容体に結合して活性化することで、直接作用する交感神経刺激剤として作用します。主に心臓のベータ-1アドレナリン受容体を標的にし、心拍数と心臓出力を増加させます。 また、アルファアドレナリン受容体と相互作用し、血管収縮と血圧上昇を引き起こします .

類似化合物との比較

エチルフェリンは、ノルフェネフリン、フェニレフリン、フェノプロフェンなどの他の交感神経刺激剤に似ています。アルファおよびベータアドレナリン受容体とのバランスの取れた相互作用が特徴であり、特に起立性低血圧の治療に効果的です。 フェニレフリンなどの他の化合物は、主にアルファ受容体を標的にするのに対し、ノルフェネフリンはベータ受容体に対してより高い親和性を持っています .

類似化合物のリスト

- ノルフェネフリン

- フェニレフリン

- フェノプロフェン

生物活性

Etilefrine, chemically known as 2-ethylamino-1-(3-hydroxyphenyl) ethanol hydrochloride, is a sympathomimetic amine primarily used as a vasopressor agent in clinical settings. It is particularly effective in treating orthostatic hypotension and managing hypotension during surgical procedures, such as cesarean sections. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Pharmacodynamics

This compound exhibits its biological activity through the stimulation of both α-1 and β-2 adrenergic receptors. This dual action results in vasoconstriction and increased cardiac output, making it effective in elevating blood pressure in hypotensive patients. The specific receptor interactions are summarized as follows:

| Receptor Type | Action | Effect |

|---|---|---|

| α-1 | Vasoconstriction | Increased peripheral resistance |

| β-2 | Vasodilation | Improved blood flow to skeletal muscle |

The sympathomimetic effects of this compound contribute to its use in various clinical scenarios, particularly where rapid blood pressure elevation is required.

Pharmacokinetics

This compound is characterized by a significant first-pass metabolism when administered orally, leading to variable bioavailability among individuals. The pharmacokinetic profile indicates that this compound is absorbed quickly and reaches peak plasma concentrations within a few hours post-administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Variable (20%-60%) |

| Peak Plasma Concentration | 1-2 hours |

| Elimination Half-Life | 4-6 hours |

Studies have shown that this compound can be effectively detected in plasma using spectrophotometric methods, which have been developed for both pharmaceutical formulations and biological samples .

Use in Hypotension Management

This compound has been extensively studied for its efficacy in managing hypotension during spinal anesthesia. A multicenter trial involving 196 patients compared this compound with phenylephrine for treating hypotension during cesarean sections. The results indicated no significant differences in fetal outcomes or maternal complications between the two groups:

| Outcome Measure | This compound (n=98) | Phenylephrine (n=98) | P-value |

|---|---|---|---|

| Umbilical artery pH < 7.20 | 11 (11.2%) | 12 (12.2%) | 0.93 |

| Apgar score at 1 min < 7 | 1 (1.0%) | 2 (2.0%) | 1.00 |

| Nausea or vomiting | 18 (18.4%) | 17 (17.3%) | 1.00 |

These findings support the safety and effectiveness of this compound as a vasopressor during cesarean deliveries .

Case Studies

A notable case study investigated the use of this compound in conjunction with conventional treatments for chylothorax management. The study concluded that this compound facilitated earlier chest tube removal compared to standard treatments alone, highlighting its potential utility beyond traditional applications .

特性

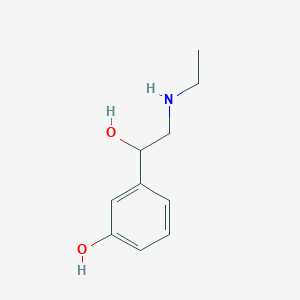

IUPAC Name |

3-[2-(ethylamino)-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVIAVUSQAWMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023029 | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085437 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

709-55-7, 10128-36-6 | |

| Record name | (±)-Etilefrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etilefrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208-209 | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etilefrine exert its effects on the cardiovascular system?

A1: this compound acts as an agonist at both alpha- and beta2-adrenergic receptors []. By stimulating alpha-1-adrenergic receptors, this compound primarily induces vasoconstriction in the arteriolar and venous vasculature, leading to a decrease in venous pooling and an increase in blood pressure [].

Q2: Does this compound have any direct effects on the heart?

A2: While its primary effects are on blood vessels, this compound can also stimulate beta-1 adrenergic receptors in the heart []. This stimulation results in positive chronotropic and inotropic effects, meaning it increases heart rate and contractility, respectively.

Q3: What is the bioavailability of oral this compound?

A3: The bioavailability of oral this compound is relatively low due to significant first-pass metabolism [, ]. Studies comparing this compound to its stearic acid ester prodrug found the relative bioavailability of the prodrug to be approximately 51% compared to this compound, suggesting that the prodrug strategy may partially overcome the first-pass effect [].

Q4: How is this compound metabolized and excreted?

A4: this compound is primarily metabolized in the liver via conjugation with sulfate, forming the major metabolite this compound sulfate [, ]. Additional minor metabolites, identified as isomeric tetrahydroisoquinolines, are also formed through condensation with formaldehyde []. These metabolites are excreted in the urine, both in free and conjugated forms [].

Q5: What are the primary clinical applications of this compound?

A5: this compound is primarily used in the management of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing [, , ]. It has also been investigated for its potential in treating other conditions, such as vasovagal syncope [, ], priapism [, , , ], and chylothorax [, , , , ].

Q6: Is this compound effective in preventing hypotension during spinal anesthesia?

A6: Research suggests that oral this compound, administered preoperatively, can reduce the fall in blood pressure during spinal anesthesia []. Intravenous this compound has also been compared to phenylephrine for treating hypotension during spinal anesthesia for cesarean section, with results indicating this compound may be associated with a lower total dose requirement and shorter duration of hypotension [].

Q7: Can this compound be used to treat priapism?

A7: this compound has been investigated as a potential treatment for priapism, particularly in the context of sickle cell disease [, , ]. Studies suggest that both intracavernous injection and oral administration of this compound may be effective in resolving priapism and reducing the frequency of stuttering priapism [, , ].

Q8: What is the role of this compound in managing chylothorax?

A8: this compound has emerged as a potential therapeutic option for managing chylothorax, a condition characterized by the accumulation of lymphatic fluid in the pleural space [, , , , ]. While the exact mechanism is unclear, this compound is thought to promote smooth muscle contraction of the thoracic duct, potentially reducing chyle flow and facilitating resolution of the chylothorax [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。